

Introduction: Navigating Nomenclature in Substituted Nitroaromatics

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Compound of Interest

Compound Name: *1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene*

Cat. No.: *B1429369*

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For researchers and professionals in drug development, precision in chemical nomenclature is paramount. This guide addresses the chemical landscape surrounding the query for **1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene**. A thorough search of authoritative chemical databases and literature reveals that this specific substitution pattern is not well-documented. However, the nomenclature strongly suggests interest in a class of closely related and synthetically important compounds.

This guide will focus on the most probable compound of interest, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (Compound A, CAS 654-76-2), which differs by a single oxygen atom. Furthermore, to provide a comprehensive resource, we will draw comparisons with its isomers and the structurally related 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B, CAS 1214344-76-9).

The core of this guide is to provide not just data, but a field-proven perspective on the synthesis, reactivity, and application of these building blocks. We will dissect the critical differences between the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, a distinction with profound implications for medicinal chemistry.

Part 1: Core Profile of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (Compound A)

This compound is a key intermediate, valued for the strategic placement of its functional groups which allows for selective chemical transformations.

Physicochemical and Spectroscopic Data

A foundational understanding of a compound's properties is critical for its effective application in synthesis and analysis. The data below has been aggregated from commercial and database sources.

Property	Value	Source
IUPAC Name	1-Methoxy-4-nitro-2-(trifluoromethyl)benzene	
CAS Number	654-76-2	
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	
Molecular Weight	221.14 g/mol	[1]
Appearance	Yellow crystalline solid	[2]
Melting Point	50-52 °C	[2]
Boiling Point	273.8 °C at 760 mmHg	
InChI Key	KGFADEJSZXEVMC-UHFFFAOYSA-N	

Note: Spectroscopic data like NMR and IR is available and should be consulted for batch-specific verification.

Reactivity and Synthetic Utility

The chemical behavior of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is dictated by the interplay of its three substituents on the aromatic ring:

- Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution. Its primary utility lies in its facile reduction to an amine (-

NH₂), which is a versatile handle for constructing amides, sulfonamides, and heterocyclic systems prevalent in pharmaceuticals.

- Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing through induction (-I effect). Its presence significantly increases the acidity of N-H bonds in resulting aniline derivatives and enhances the lipophilicity and metabolic stability of molecules, making it a prized substituent in drug design.[3]
- Methoxy Group (-OCH₃): An electron-donating group through resonance (+M effect), which can influence the regioselectivity of reactions.

The primary synthetic application involves the selective reduction of the nitro group to form 2-amino-5-methoxybenzotrifluoride, a key precursor for various pharmaceutical and agrochemical agents.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene to its corresponding aniline. This transformation is a cornerstone of its use in medicinal chemistry.

Objective: To synthesize 5-Methoxy-2-(trifluoromethyl)aniline.

Materials:

- 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)
- Iron powder (Fe, 3.0 eq)
- Ammonium chloride (NH₄Cl, 1.2 eq)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)

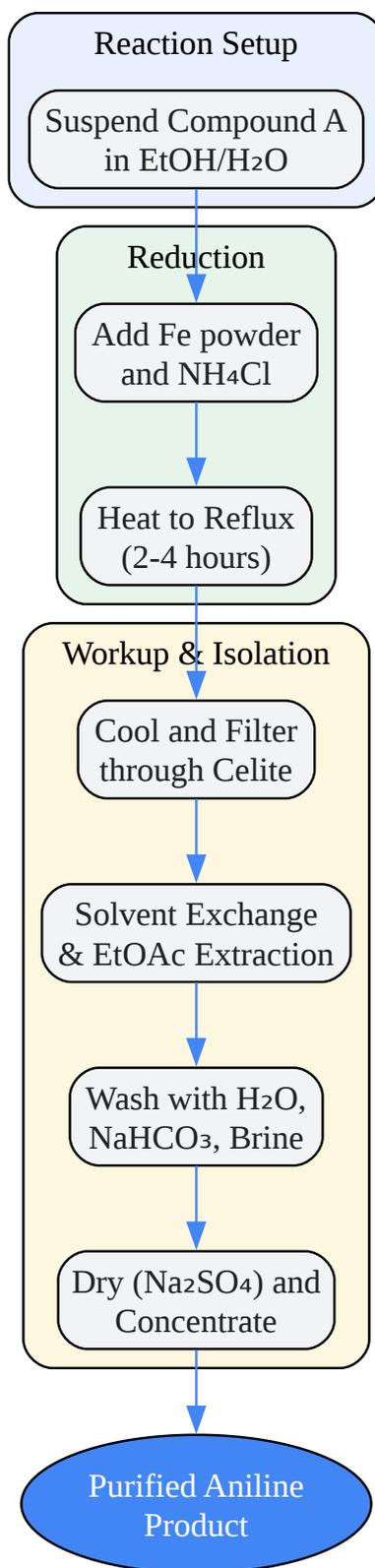
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene in a 4:1 mixture of Ethanol and Water.
- **Addition of Reagents:** Add iron powder and ammonium chloride to the suspension.
- **Reaction Execution:** Heat the mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude aniline can be purified by flash column chromatography on silica gel if necessary.

Causality: The choice of iron and ammonium chloride in an ethanol/water solvent system is a classic, cost-effective, and reliable method for nitro group reduction. The iron acts as the reducing agent, while ammonium chloride serves as a proton source and helps maintain a slightly acidic pH to facilitate the reaction without being harsh enough to cause side reactions.

Workflow Diagram:



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Caption: Workflow for the reduction of the nitro group.

Part 2: Isomeric Counterparts and the Critical -OCF₃ vs. -CF₃ Distinction

A nuanced understanding of isomeric effects and substituent properties is what separates routine synthesis from innovative drug design.

Isomer Profile: 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B)

While less common, this isomer (CAS 1214344-76-9) contains all the functional groups from the original query. Its utility lies in providing a different spatial arrangement of these groups, which can be critical for targeting specific biological receptors. The synthesis would typically involve the nitration of a 4-methoxy-1-(trifluoromethoxy)benzene precursor. The directing effects of the methoxy (ortho, para-directing) and trifluoromethoxy (meta-directing) groups would need to be carefully considered to achieve the desired regiochemistry.

The Scientist's Perspective: -OCF₃ vs. -CF₃ in Drug Design

The substitution of a trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group is not a trivial change; it is a strategic decision in medicinal chemistry to modulate key drug properties.

[4]

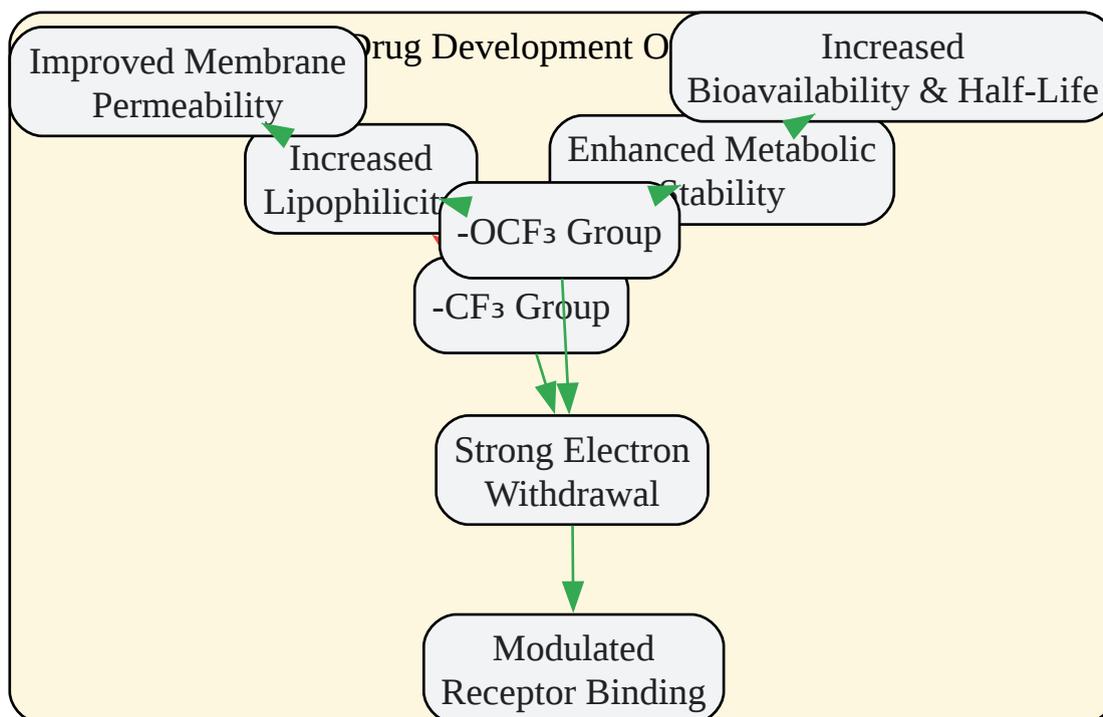
Feature	Trifluoromethyl (-CF ₃)	Trifluoromethoxy (-OCF ₃)	Significance in Drug Development
Electronic Effect	Strongly electron-withdrawing (-I)	Strongly electron-withdrawing (-I), weak donation (+M)	Both deactivate aromatic rings but the -OCF ₃ group's oxygen lone pairs can have subtle resonance effects.
Lipophilicity (π value)	~0.88	~1.04	The -OCF ₃ group provides a greater increase in lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration. [3] [4]
Metabolic Stability	High stability due to strong C-F bonds.	Very high stability; less susceptible to enzymatic oxidation compared to a methoxy (-OCH ₃) group.	Both groups are used to block metabolic hotspots, increasing the drug's half-life. The -OCF ₃ is often considered a metabolically robust bioisostere of a methoxy group. [3]
Conformation	Can rotate freely.	Has a bent geometry and can influence the conformation of adjacent groups.	The conformational constraints of the -OCF ₃ group can be exploited to lock a molecule into a bioactive conformation.

Authoritative Insight: The choice between $-CF_3$ and $-OCF_3$ is a classic multi-parameter optimization problem. While both enhance metabolic stability and lipophilicity, the $-OCF_3$ group offers a more significant lipophilicity boost and unique conformational influence.[3][5] This makes trifluoromethoxy-containing compounds a promising, though relatively underexplored, class of biologically active molecules.[3] For example, Riluzole, a drug for amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its passage across the blood-brain barrier.[3]

Reactivity in Nucleophilic Aromatic Substitution (S_NAr)

The presence of strong electron-withdrawing groups like $-NO_2$ and $-CF_3/-OCF_3$ activates the aromatic ring for nucleophilic aromatic substitution (S_NAr), provided a suitable leaving group is present. The rate and regioselectivity of S_NAr reactions are highly dependent on the relative positions of these groups. A nitro group ortho or para to a leaving group provides powerful resonance stabilization for the Meisenheimer intermediate, significantly accelerating the reaction.[6][7] Researchers must analyze the specific isomer to predict its susceptibility to S_NAr reactions.

Logical Relationship Diagram:



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